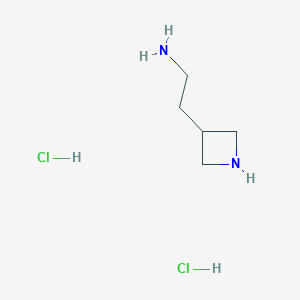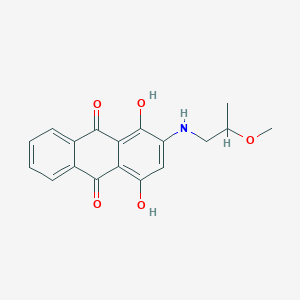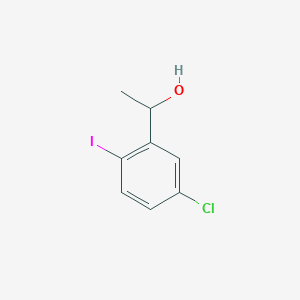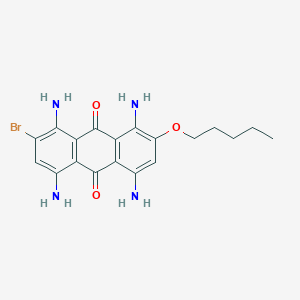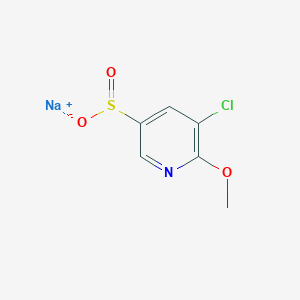
Sodium 5-chloro-6-methoxypyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-chloro-6-methoxypyridine-3-sulfinate is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a pyridine ring substituted with chlorine, methoxy, and sulfinate groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-chloro-6-methoxypyridine-3-sulfinate typically involves the sulfonation of 5-chloro-6-methoxypyridine. This process can be achieved through the reaction of 5-chloro-6-methoxypyridine with sulfur dioxide and a suitable oxidizing agent, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-chloro-6-methoxypyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinate group to a thiol or sulfide.
Substitution: The chlorine and methoxy groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine or methoxy groups.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Sodium 5-chloro-6-methoxypyridine-3-sulfinate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of sodium 5-chloro-6-methoxypyridine-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfinate group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to interact with a wide range of molecular targets. The chlorine and methoxy groups on the pyridine ring also contribute to its reactivity by influencing the electronic properties of the molecule .
Comparison with Similar Compounds
3-Chloro-5-methoxypyridine: Similar structure but lacks the sulfinate group.
2-Chloro-5-methoxypyridine: Similar structure with chlorine and methoxy groups in different positions.
4-Chloro-5-methoxypyridin-3-amine: Contains an amine group instead of a sulfinate group.
Uniqueness: The combination of chlorine, methoxy, and sulfinate groups on the pyridine ring makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C6H5ClNNaO3S |
|---|---|
Molecular Weight |
229.62 g/mol |
IUPAC Name |
sodium;5-chloro-6-methoxypyridine-3-sulfinate |
InChI |
InChI=1S/C6H6ClNO3S.Na/c1-11-6-5(7)2-4(3-8-6)12(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
UOUXGONVQRLBCR-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=N1)S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B13129169.png)
![(1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one](/img/structure/B13129182.png)
![4-(4-Bromobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129184.png)
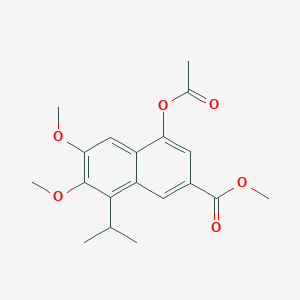
![Spiro[cyclohexane-1,3'-pyrrolo[3,2-c]pyridine]-2',4(1'H)-dione](/img/structure/B13129186.png)
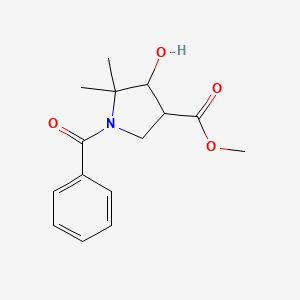
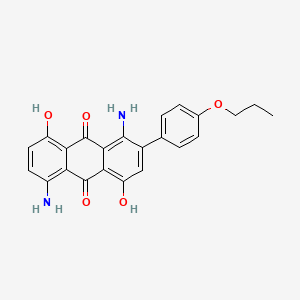

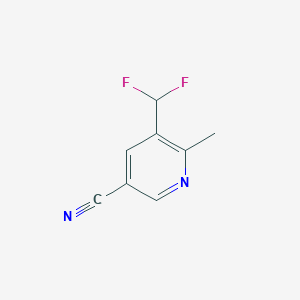
![6-{4-[(4e)-4-Imino-1,2,3-benzotriazin-3(4h)-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B13129212.png)
